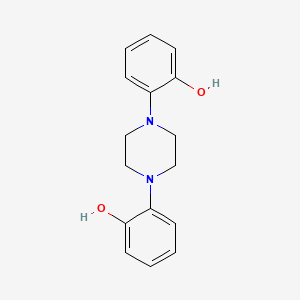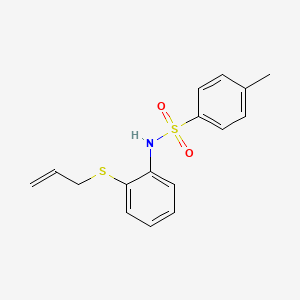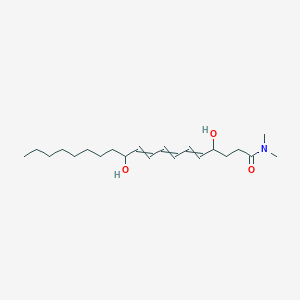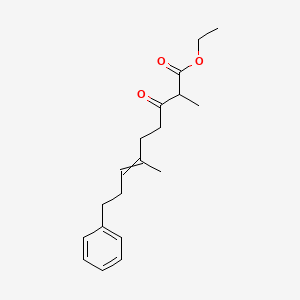![molecular formula C5H7NO3 B14322942 1-Nitro-6-oxabicyclo[3.1.0]hexane CAS No. 109314-64-9](/img/structure/B14322942.png)
1-Nitro-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a nitro group and an oxirane ring
Preparation Methods
The synthesis of 1-Nitro-6-oxabicyclo[31One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Chemical Reactions Analysis
1-Nitro-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like zinc or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often resulting in the formation of amines or other substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or acetic acid, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects on biological systems.
Mechanism of Action
The mechanism by which 1-Nitro-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Nitro-6-oxabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Cyclopentane oxide:
Cyclopentene epoxide: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of 1-Nitro-6-oxabicyclo[31
Properties
CAS No. |
109314-64-9 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
1-nitro-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4(5)9-5/h4H,1-3H2 |
InChI Key |
KNRMAUVZTIJLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


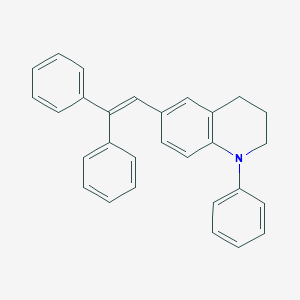

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)
![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
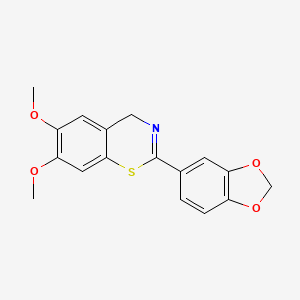
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)
